Hepatic Protection Profile in Direct Head-to-Head Comparison with U-74006F and U-74500A
In a canine 2-hour warm liver ischemia model, U-74389G (10 mg/kg i.v.) significantly improved 2-week survival to 83-100% versus 30% in untreated controls, a benefit comparable to U-74006F (10 mg/kg) and U-74500A (5 or 10 mg/kg). However, U-74389G uniquely induced an early, transient elevation of liver enzymes (ALT/AST) after reperfusion—a phenomenon not observed with the other lazaroids [1]. This indicates a distinct hepatic response profile that may influence model selection when monitoring early post-ischemic hepatocellular injury.
| Evidence Dimension | 2-week animal survival after warm liver ischemia |
|---|---|
| Target Compound Data | 83-100% survival (n=6, 10 mg/kg i.v.) |
| Comparator Or Baseline | Control: 30% survival (n=10); U-74006F: 83-100% survival (n=6, 10 mg/kg); U-74500A: 83-100% survival (n=6, 5 or 10 mg/kg) |
| Quantified Difference | Survival benefit of +53-70% vs. control; comparable to other lazaroids; unique early liver enzyme elevation with U-74389G |
| Conditions | Canine 2-hour warm hepatic ischemia with total vascular exclusion; i.v. administration 30 min pre-ischemia |
Why This Matters
U-74389G offers equivalent survival protection but with a distinct early hepatic enzyme signature, making it a critical tool for studies seeking to differentiate lazaroid-mediated hepatoprotection mechanisms.
- [1] Ishizaki N, Zhu Y, Zhang S, Nemoto A, Kobayashi Y, Subbotin V, Starzl TE, Todo S. Comparison of various lazaroid compounds for protection against ischemic liver injury. Transplant Proc. 1997 Feb-Mar;29(1-2):1333-4. View Source
